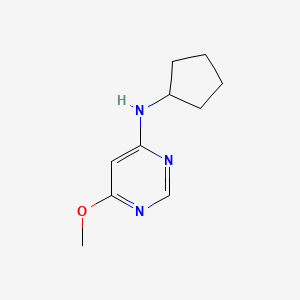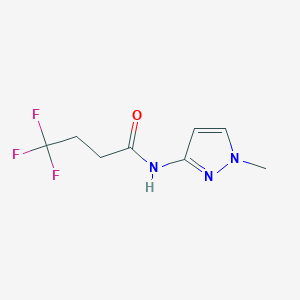![molecular formula C18H23F3N2O2 B12227780 2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B12227780.png)
2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. One common method involves the reaction of piperidine with a carbonyl compound to form the piperidine-1-carbonyl intermediate. This intermediate is then reacted with a morpholine derivative that contains the trifluoromethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine and morpholine rings provide structural rigidity and specificity in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}pyridine
- 2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine
- 2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}thiazole
Uniqueness
Compared to similar compounds, 2-(Piperidine-1-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine stands out due to its unique combination of a piperidine ring, a morpholine ring, and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H23F3N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
piperidin-1-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)15-7-3-2-6-14(15)12-22-10-11-25-16(13-22)17(24)23-8-4-1-5-9-23/h2-3,6-7,16H,1,4-5,8-13H2 |
InChI Key |
GDFFHTLEJPVXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12227701.png)
![6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12227704.png)
![2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227708.png)
![17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12227709.png)
![3-(fluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B12227713.png)
![4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12227731.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine](/img/structure/B12227739.png)
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227742.png)

![1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane](/img/structure/B12227761.png)

![2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12227772.png)
![2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12227773.png)
![N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12227778.png)
